17-O-Demethylgeldanamycin

描述

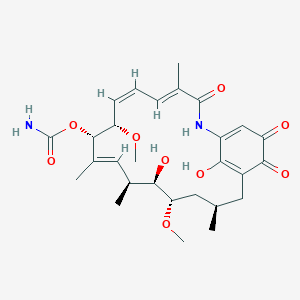

Structure

3D Structure

属性

CAS 编号 |

52762-28-4 |

|---|---|

分子式 |

C28H38N2O9 |

分子量 |

546.6 g/mol |

IUPAC 名称 |

[(4E,6Z,8S,9S,10E,12S,13R,14S,16R)-13,22-dihydroxy-8,14-dimethoxy-4,10,12,16-tetramethyl-3,19,20-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18(22)-pentaen-9-yl] carbamate |

InChI |

InChI=1S/C28H38N2O9/c1-14-10-18-24(33)19(13-20(31)25(18)34)30-27(35)15(2)8-7-9-21(37-5)26(39-28(29)36)17(4)12-16(3)23(32)22(11-14)38-6/h7-9,12-14,16,21-23,26,32-33H,10-11H2,1-6H3,(H2,29,36)(H,30,35)/b9-7-,15-8+,17-12+/t14-,16+,21+,22+,23-,26+/m1/s1 |

InChI 键 |

AFFSZNHAULCEKY-LVBRMASUSA-N |

手性 SMILES |

C[C@H]1C[C@@H]([C@@H]([C@H](/C=C(/[C@@H]([C@H](/C=C\C=C(\C(=O)NC2=CC(=O)C(=O)C(=C2O)C1)/C)OC)OC(=O)N)\C)C)O)OC |

规范 SMILES |

CC1CC(C(C(C=C(C(C(C=CC=C(C(=O)NC2=CC(=O)C(=O)C(=C2O)C1)C)OC)OC(=O)N)C)C)O)OC |

产品来源 |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of 17-O-Demethylgeldanamycin (17-DMAG)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

17-O-Demethylgeldanamycin (17-DMAG), a water-soluble derivative of geldanamycin, is a potent inhibitor of Heat Shock Protein 90 (HSP90). By binding to the N-terminal ATP-binding pocket of HSP90, 17-DMAG disrupts the chaperone's function, leading to the proteasomal degradation of a wide array of oncogenic client proteins. This targeted disruption of multiple signaling pathways simultaneously results in cell cycle arrest, induction of apoptosis, and inhibition of tumor growth, making 17-DMAG a compelling agent in cancer therapy. This guide provides a comprehensive overview of the mechanism of action of 17-DMAG, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows involved.

Core Mechanism of Action: HSP90 Inhibition

Heat Shock Protein 90 (HSP90) is a molecular chaperone crucial for the conformational maturation, stability, and activity of numerous client proteins, many of which are integral to cancer cell proliferation, survival, and metastasis. 17-DMAG exerts its anti-cancer effects by directly inhibiting the ATPase activity of HSP90.[1][2] This inhibition prevents the chaperone from adopting its active conformation, leading to the misfolding and subsequent degradation of its client proteins via the ubiquitin-proteasome pathway.

Quantitative Data on 17-DMAG Activity

The efficacy of 17-DMAG has been quantified across various cancer cell lines, primarily through IC50 (half-maximal inhibitory concentration) and GI50 (50% growth inhibition) values.

| Cell Line | Cancer Type | Assay | IC50/GI50 (nM) | Reference |

| AGS | Gastric Cancer | Proliferation Assay | ~50-100 | [3] |

| MG63 | Osteosarcoma | MTT Assay | 74.7 | [4] |

| Saos-2 | Osteosarcoma | MTT Assay | 72.7 | [4] |

| HOS | Osteosarcoma | MTT Assay | 75 | [4] |

| NY | Osteosarcoma | MTT Assay | 70.7 | [4] |

| SKBr3 | Breast Cancer | Her2 Down-regulation | 8 | |

| SKOV3 | Ovarian Cancer | Her2 Down-regulation | 46 | |

| MCF-7 | Breast Cancer | SRB Assay | <2000 | |

| MDA-MB-231 | Breast Cancer | SRB Assay | <2000 |

Downstream Signaling Pathways Affected by 17-DMAG

By promoting the degradation of numerous HSP90 client proteins, 17-DMAG impacts several critical oncogenic signaling pathways.

Key client proteins and their associated pathways affected by 17-DMAG include:

-

PI3K/AKT Pathway: Degradation of AKT, a central kinase in cell survival and proliferation.

-

RAS/RAF/MEK/ERK Pathway: Downregulation of RAF-1, a key component of this pro-proliferative signaling cascade.

-

MET Signaling: Inhibition of the MET tyrosine kinase, which is involved in cell proliferation, survival, and motility.[4]

-

HIF-1α and Angiogenesis: Degradation of Hypoxia-Inducible Factor 1-alpha, a critical regulator of angiogenesis.

-

STAT3 Signaling: Disruption of STAT3, a transcription factor that promotes cell proliferation and survival.

-

Cell Cycle Regulation: Depletion of cell cycle proteins such as CDK4, leading to G2/M phase arrest.[4]

-

Apoptosis: Downregulation of anti-apoptotic proteins like Survivin, tipping the balance towards programmed cell death.

Experimental Protocols

HSP90 ATPase Activity Assay

This assay measures the ability of 17-DMAG to inhibit the ATP hydrolysis activity of HSP90.

Methodology:

-

Reaction Mixture Preparation: Prepare a reaction buffer containing 100 mM Tris-HCl (pH 7.4), 20 mM KCl, and 6 mM MgCl2.

-

Enzyme and Inhibitor Incubation: In a 96-well plate, add recombinant human HSP90 protein to the reaction buffer. Add varying concentrations of 17-DMAG or a vehicle control (DMSO) and incubate for 15 minutes at 37°C.

-

Initiation of Reaction: Start the reaction by adding ATP to each well.

-

Phosphate (B84403) Detection: After a defined incubation period (e.g., 60 minutes) at 37°C, stop the reaction and measure the amount of inorganic phosphate (Pi) released using a malachite green-based colorimetric assay.

-

Data Analysis: Measure the absorbance at a specific wavelength (e.g., 620 nm). Calculate the percentage of inhibition relative to the vehicle control and determine the IC50 value.

Western Blot Analysis of HSP90 Client Protein Degradation

This protocol is used to visualize the degradation of HSP90 client proteins following treatment with 17-DMAG.

Methodology:

-

Cell Culture and Treatment: Plate cancer cells and allow them to adhere overnight. Treat the cells with various concentrations of 17-DMAG for a specified duration (e.g., 24-48 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Protein Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with primary antibodies against HSP90 client proteins (e.g., AKT, RAF-1, MET, CDK4) and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Cell Viability Assay (MTT Assay)

This assay assesses the effect of 17-DMAG on cell proliferation and viability.

Methodology:

-

Cell Seeding: Seed cancer cells in a 96-well plate and allow them to attach.

-

Compound Treatment: Treat the cells with a range of 17-DMAG concentrations for 24, 48, or 72 hours.

-

MTT Incubation: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at approximately 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the GI50 value.

Cell Cycle Analysis

This protocol determines the effect of 17-DMAG on cell cycle distribution.

Methodology:

-

Cell Treatment: Treat cells with 17-DMAG for a specified time (e.g., 24 hours).

-

Cell Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol.

-

Staining: Resuspend the fixed cells in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

-

Data Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay (Annexin V/PI Staining)

This assay quantifies the induction of apoptosis by 17-DMAG.

Methodology:

-

Cell Treatment: Treat cells with 17-DMAG for a desired period.

-

Cell Staining: Harvest the cells and resuspend them in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cells and incubate in the dark.

-

Flow Cytometry: Analyze the stained cells by flow cytometry.

-

Data Analysis: Differentiate between viable (Annexin V- and PI-), early apoptotic (Annexin V+ and PI-), late apoptotic (Annexin V+ and PI+), and necrotic (Annexin V- and PI+) cells.

Conclusion

This compound is a potent and specific inhibitor of HSP90 that demonstrates significant anti-cancer activity through the simultaneous disruption of multiple oncogenic signaling pathways. Its mechanism of action, centered on the degradation of a plethora of HSP90 client proteins, leads to cell cycle arrest and apoptosis in malignant cells. The experimental protocols and quantitative data presented in this guide provide a robust framework for researchers and drug development professionals to further investigate and harness the therapeutic potential of 17-DMAG.

References

- 1. researchgate.net [researchgate.net]

- 2. HSP90 inhibitor 17-DMAG exerts anticancer effects against gastric cancer cells principally by altering oxidant-antioxidant balance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. The anti-oncogenic effect of 17-DMAG via the inactivation of HSP90 and MET pathway in osteosarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Discovery, Isolation, and Characterization of 17-DMAG

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

The ansamycin (B12435341) antibiotic Geldanamycin (B1684428), first isolated from Streptomyces hygroscopicus, was identified as a potent inhibitor of Heat Shock Protein 90 (Hsp90), a molecular chaperone crucial for the stability and function of numerous oncogenic client proteins.[1][2][3] This discovery positioned Hsp90 as a promising target for cancer therapy. However, the clinical development of Geldanamycin was hampered by its poor water solubility and significant hepatotoxicity.[2][4]

This led to the development of semi-synthetic derivatives with improved pharmacological properties. Among the most significant is 17-demethoxy-17-(2-dimethylaminoethylamino)geldanamycin, commonly known as 17-DMAG or by its clinical name, Alvespimycin .[5][6] 17-DMAG is a water-soluble analogue of the earlier derivative 17-AAG and has demonstrated greater potency in preclinical models.[6][7]

It is important to distinguish 17-DMAG from its natural product precursor, 17-O-Demethylgeldanamycin (17-O-DMG) . 17-O-DMG is a biosynthetic precursor of Geldanamycin and can be produced by certain actinomycete strains, such as Streptomyces hygroscopicus DEM20745.[8] While 17-O-DMG serves as a valuable starting material for semi-synthetic modifications, this guide will focus primarily on the discovery, synthesis, and characterization of the clinically evaluated Hsp90 inhibitor, 17-DMAG.

Discovery and Semi-Synthesis of 17-DMAG

The development of 17-DMAG was part of a broader effort to create Geldanamycin analogues with enhanced solubility and potency.[5] The strategy involved modifying the C-17 position of the benzoquinone ring. The methoxy (B1213986) group at this position in Geldanamycin acts as a vinylogous ester, making it susceptible to nucleophilic substitution.

The semi-synthesis of 17-DMAG involves the reaction of Geldanamycin with 2-dimethylaminoethylamine. This substitution of the 17-methoxy group with an alkylamino chain containing a basic tertiary amine significantly improves the compound's water solubility, a key feature for pharmaceutical formulation.[2][4][5]

Caption: Workflow for the semi-synthesis and purification of 17-DMAG.

Isolation and Purification

Isolation of the Natural Precursor: this compound (17-O-DMG)

17-O-DMG is a natural product isolated from the fermentation of specific actinomycete strains. The actinomycete DEM20745, isolated from soil, is an efficient producer, yielding up to 17 mg/L in fermentation broth.[8]

Caption: General workflow for the isolation of this compound.

Purification of 17-DMAG from Biological Matrices

For pharmacokinetic (PK) studies, 17-DMAG must be quantified in biological fluids, most commonly plasma. This requires a robust method for its extraction and purification prior to analysis. Liquid chromatography coupled with mass spectrometry (LC-MS) is the standard technique.[6][9][10]

| Parameter | Description | Reference |

| Matrix | Human Plasma | [9] |

| Extraction Method | Liquid-Liquid Extraction (LLE) with ethyl acetate (B1210297). | [9] |

| Internal Standard | Beclomethasone | [9] |

| Chromatography | Reversed-phase HPLC (e.g., Zorbax SB C18 column). | [9] |

| Mobile Phase | Methanol (B129727) and 0.2% formic acid (55:45, v/v). | [9] |

| Detection | Mass Spectrometry with Electrospray Ionization (ESI). | [9][10] |

| Linear Range | 1-500 ng/mL | [9] |

| Accuracy & Precision | Accuracy: 93.8% to 99.5%; Precision: 1.4% to 3.3%. | [9] |

Table 1: Summary of 17-DMAG Quantification Method in Human Plasma.

Structural Elucidation and Characterization

The definitive structure and purity of 17-DMAG are confirmed using a combination of spectroscopic and chromatographic techniques.

| Property | Data | Reference |

| Chemical Name | 17-Demethoxy-17-[[2-(dimethylamino)ethyl]amino]geldanamycin | [7] |

| Alternative Names | Alvespimycin, NSC 707545 | [7] |

| Molecular Formula | C₃₂H₄₈N₄O₈ (as hydrochloride salt) | [7] |

| Molecular Weight | 653.21 g/mol (as hydrochloride salt) | [7] |

| Appearance | Clear, dark purple solution when reconstituted. | [11] |

| Solubility | Water-soluble. | [6][7] |

Table 2: Physicochemical Properties of 17-DMAG Hydrochloride.

Mechanism of Action: Hsp90 Inhibition

17-DMAG exerts its anticancer effects by potently inhibiting Hsp90. It competitively binds to the N-terminal ATP-binding pocket of Hsp90, thereby inhibiting its essential ATPase activity.[5][12][13] The chaperone function of Hsp90 is critical for the conformational maturation and stability of a wide array of "client" proteins, many of which are key drivers of oncogenesis.

Inhibition of Hsp90 by 17-DMAG leads to the misfolding of these client proteins, which are subsequently targeted for proteasomal degradation via the ubiquitin-proteasome pathway.[14] This results in the simultaneous downregulation of multiple signaling pathways that are essential for tumor cell proliferation, survival, and motility.[13][14] A hallmark of Hsp90 inhibition is the compensatory upregulation of other heat shock proteins, particularly Hsp70.[12][15]

Caption: Mechanism of 17-DMAG action on the Hsp90 signaling pathway.

Quantitative Biological Data

In Vitro Potency

17-DMAG has demonstrated potent activity across a range of cancer cell lines, generally showing superior potency to its predecessor, 17-AAG.

| Cell Line | Cancer Type | Metric | Value (nM) | Reference |

| MG63 | Osteosarcoma | IC₅₀ | 74.7 | [14] |

| Saos | Osteosarcoma | IC₅₀ | 72.7 | [14] |

| HOS | Osteosarcoma | IC₅₀ | 75 | [14] |

| NY | Osteosarcoma | IC₅₀ | 70.7 | [14] |

| SKBR3 | Breast Cancer | GI₅₀ | 29 | [16] |

| SKOV3 | Ovarian Cancer | GI₅₀ | 32 | [16] |

| Melanoma Models (Mean) | Melanoma | GI₅₀ | 53 | [7] |

Table 3: In Vitro Potency (IC₅₀/GI₅₀) of 17-DMAG in Various Cancer Cell Lines.

Clinical Pharmacokinetics

Pharmacokinetic parameters of 17-DMAG have been characterized in Phase I clinical trials.

| Parameter | Value (Mean ± SD) | Dosing Schedule | Reference |

| Clearance | 79 ± 40 mL/min/m² | Daily × 5 days, every 3 weeks | [11] |

| Half-life (t₁/₂) | 24 ± 15 hours | Daily × 5 days, every 3 weeks | [11] |

| Cₘₐₓ | Dose-dependent (0.071 to 1.7 µg/mL) | Daily × 5 days, every 3 weeks | [11] |

| AUC | Dose-dependent (0.7 to 14.7 µg/mL×h) | Daily × 5 days, every 3 weeks | [11] |

| Urinary Excretion (24h) | 20% ± 9% of dose | Daily × 5 days, every 3 weeks | [11] |

Table 4: Pharmacokinetic Parameters of 17-DMAG in Patients with Advanced Solid Tumors.

Experimental Protocols

Protocol 1: Isolation of this compound (17-O-DMG) from Streptomyces Culture

This protocol is a generalized procedure based on standard methods for natural product isolation from actinomycetes.

-

Fermentation:

-

Inoculate a suitable production medium (e.g., Bennet medium) with a seed culture of Streptomyces hygroscopicus DEM20745.

-

Incubate for 7-10 days in a shaker incubator or fermentor under controlled conditions (e.g., 28°C, 200 rpm).

-

-

Extraction:

-

Harvest the entire fermentation broth.

-

Perform a solvent-solvent extraction by adding an equal volume of an organic solvent such as ethyl acetate.

-

Mix vigorously and allow the layers to separate. Collect the organic (ethyl acetate) layer. Repeat the extraction 2-3 times to maximize yield.

-

-

Concentration:

-

Pool the organic extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.

-

-

Chromatographic Purification:

-

Step A (Silica Gel Chromatography): Apply the crude extract to a silica gel column. Elute with a solvent gradient of increasing polarity (e.g., hexane-ethyl acetate followed by ethyl acetate-methanol) to separate major compound classes.

-

Step B (Fraction Analysis): Collect fractions and analyze them using Thin Layer Chromatography (TLC) or LC-MS to identify fractions containing the target compound (17-O-DMG).

-

Step C (Preparative HPLC): Pool the enriched fractions and subject them to preparative reversed-phase HPLC for final purification to yield pure 17-O-DMG.

-

Protocol 2: Quantification of 17-DMAG in Human Plasma by LC-MS

This protocol is adapted from validated methods published in the literature.[9]

-

Sample Preparation (Liquid-Liquid Extraction):

-

To a 0.2 mL aliquot of human plasma in a microcentrifuge tube, add an internal standard (e.g., beclomethasone).

-

Add 1 mL of ethyl acetate, vortex for 1 minute, and centrifuge at high speed (e.g., 10,000 x g) for 5 minutes.

-

Carefully transfer the upper organic layer to a clean tube.

-

Evaporate the solvent to dryness under a stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

-

LC-MS Analysis:

-

HPLC System: A standard HPLC system capable of gradient or isocratic elution.

-

Column: Zorbax SB C18, 75 mm x 2.1 mm, 3.5 µm particle size.[9]

-

Mobile Phase: Isocratic elution with 55% methanol and 45% 0.2% aqueous formic acid.[9]

-

Flow Rate: 0.2 mL/min.

-

Injection Volume: 10-20 µL.

-

Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.

-

Detection: Use Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for the specific m/z transitions of 17-DMAG and the internal standard.

-

-

Quantification:

-

Generate a calibration curve using standards of known 17-DMAG concentrations prepared in blank plasma.

-

Calculate the concentration of 17-DMAG in unknown samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

-

Protocol 3: Western Blotting for Hsp90 Client Protein Degradation

This protocol outlines the assessment of 17-DMAG's pharmacodynamic effect in cancer cells.

-

Cell Culture and Treatment:

-

Plate cancer cells (e.g., MG63 osteosarcoma cells) and allow them to adhere overnight.

-

Treat cells with varying concentrations of 17-DMAG (e.g., 0, 50, 75, 100 nM) for a specified time (e.g., 24 hours).[14]

-

-

Protein Extraction:

-

Wash cells with ice-cold Phosphate-Buffered Saline (PBS).

-

Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Clarify the lysate by centrifugation and collect the supernatant.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a standard assay (e.g., BCA assay).

-

-

SDS-PAGE and Protein Transfer:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) for 1 hour.

-

Incubate the membrane overnight at 4°C with a primary antibody specific for an Hsp90 client protein (e.g., anti-MET, anti-Akt) or Hsp70. Also probe a separate blot or strip the current one for a loading control (e.g., anti-Actin, anti-GAPDH).

-

Wash the membrane with TBST.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Detection:

-

Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system.

-

Analyze the band intensities to determine the relative decrease in client protein levels or increase in Hsp70 levels with increasing 17-DMAG concentration.

-

References

- 1. Total Synthesis of the Hsp90 Inhibitor Geldanamycin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery and development of heat shock protein 90 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery and development of heat shock protein 90 inhibitors as anticancer agents: a review of patented potent geldanamycin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Geldanamycin, a Naturally Occurring Inhibitor of Hsp90 and a Lead Compound for Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and biological activities of novel 17-aminogeldanamycin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Phase I Trial of 17-Dimethylaminoethylamino-17-Demethoxygeldanamycin (17-DMAG), a Heat Shock Protein Inhibitor, Administered Twice Weekly in Patients with Advanced Malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 17-DMAG hydrochloride | Hsp90 | Tocris Bioscience [tocris.com]

- 8. researchgate.net [researchgate.net]

- 9. Determination of 17-dimethylaminoethylamino-17-demethoxygeldanamycin in human plasma by liquid chromatography with mass-spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Phase I Pharmacokinetic and Pharmacodynamic Study of 17-dimethylaminoethylamino-17-demethoxygeldanamycin, an Inhibitor of Heat-Shock Protein 90, in Patients With Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. HSP90 inhibitor 17-DMAG exerts anticancer effects against gastric cancer cells principally by altering oxidant-antioxidant balance - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 17-DMAG induces heat shock protein 90 functional impairment in human bladder cancer cells: knocking down the hallmark traits of malignancy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The anti-oncogenic effect of 17-DMAG via the inactivation of HSP90 and MET pathway in osteosarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. selleckchem.com [selleckchem.com]

The Biological Activity of 17-O-Demethylgeldanamycin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

17-O-Demethylgeldanamycin (17-DMAG), also known as alvespimycin (B136294), is a semi-synthetic, water-soluble analog of the ansamycin (B12435341) antibiotic geldanamycin.[1] It is a potent inhibitor of Heat Shock Protein 90 (Hsp90), a molecular chaperone crucial for the conformational maturation, stability, and activity of a wide array of client proteins.[1][2] Many of these client proteins are oncoproteins and key signaling molecules that drive cancer cell proliferation, survival, and metastasis.[1][3] By inhibiting Hsp90, 17-DMAG disrupts these oncogenic signaling pathways, leading to the degradation of client proteins and subsequent anti-tumor effects.[1][4] This technical guide provides an in-depth overview of the biological activity of 17-DMAG, presenting key quantitative data, detailed experimental protocols, and visual representations of its mechanism of action.

Mechanism of Action

17-DMAG exerts its biological effects primarily by binding to the N-terminal ATP-binding pocket of Hsp90, thereby inhibiting its intrinsic ATPase activity.[3][5] This inhibition locks Hsp90 in a conformation that is unfavorable for client protein interaction and maturation. Consequently, the client proteins become destabilized, ubiquitinated, and targeted for proteasomal degradation.[4][6] This leads to a simultaneous blockade of multiple signaling pathways critical for tumor growth and survival.[7] A hallmark of Hsp90 inhibition by 17-DMAG is the compensatory induction of other heat shock proteins, notably Hsp70.[3][8]

Quantitative Biological Data

The following tables summarize the quantitative data on the biological activity of 17-DMAG across various preclinical and clinical studies.

Table 1: In Vitro Potency of 17-DMAG

| Cell Line | Cancer Type | Assay | Endpoint | Value | Reference |

| SKBr3 | Breast Cancer | Proliferation | IC50 | 24 ± 8 nM | [9] |

| SKBr3 | Breast Cancer | Her2 Degradation | EC50 | 8 nM | [10] |

| SKOV3 | Ovarian Cancer | Her2 Degradation | EC50 | 46 nM | [10] |

| SKBr3 | Breast Cancer | Hsp70 Induction | EC50 | 4 nM | [10] |

| SKOV3 | Ovarian Cancer | Hsp70 Induction | EC50 | 14 nM | [10] |

| LR-SKBR3 (Lapatinib-resistant) | Breast Cancer | Proliferation | IC50 | 619 nM | [11] |

| LR-BT474 (Lapatinib-resistant) | Breast Cancer | Proliferation | IC50 | 103 nM | [11] |

| MG63 | Osteosarcoma | Proliferation | IC50 | 74.7 nM | [12] |

| Saos | Osteosarcoma | Proliferation | IC50 | 72.7 nM | [12] |

| HOS | Osteosarcoma | Proliferation | IC50 | 75 nM | [12] |

| NY | Osteosarcoma | Proliferation | IC50 | 70.7 nM | [12] |

| MRC5 | Normal Lung Fibroblast | Proliferation | IC50 | 828.9 nM | [12] |

| MDA-MB-231 | Breast Cancer | Her2 Degradation | IC50 | 4.5 nM | [13] |

| A2058 | Melanoma | Cytotoxicity (MTT) | IC50 | 2.1 nM | [13] |

| AGS | Gastric Cancer | Cytotoxicity (MTT) | IC50 | 16 µM | [13] |

Table 2: Hsp90 Binding Affinity

| Assay Type | Endpoint | Value | Reference |

| Cell-free assay | IC50 | 62 nM | [13] |

| Cell-free assay | EC50 | 62 nM | [10] |

Table 3: Pharmacokinetic Parameters of 17-DMAG in Humans (Phase I Clinical Trials)

| Dosing Schedule | Recommended Phase II Dose | Cmax (at RP2D) | AUC (at RP2D) | Terminal Half-life | Reference |

| Weekly IV | 80 mg/m² | Proportional to dose ≤ 80 mg/m² | Linear up to 80 mg/m² | 24.6 ± 8.6 hr | [7][8] |

| Daily x 5 days, every 3 weeks | 16 mg/m² | - | 0.7 to 14.7 mg/mL x h (dose range) | 24 ± 15 hours | [14][15] |

| Daily x 3 days, every 3 weeks | 25 mg/m² | - | - | - | [14] |

| Twice weekly IV | 21 mg/m² | Proportional to dose | Proportional to dose | - | [4] |

Signaling Pathways Affected by 17-DMAG

17-DMAG impacts a multitude of signaling pathways crucial for cancer progression by targeting key Hsp90 client proteins.

Caption: Mechanism of action of 17-DMAG via Hsp90 inhibition.

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below.

Cell Viability Assay (MTT Assay)

This protocol is adapted from methodologies used to assess the effect of 17-DMAG on cell proliferation.[12][16]

Caption: Workflow for a typical MTT cell viability assay.

Protocol:

-

Cell Seeding: Seed cancer cell lines in 96-well plates at a density of 2 x 10³ to 5 x 10³ cells per well and allow them to adhere overnight.[12]

-

Treatment: Treat the cells with a range of concentrations of 17-DMAG (e.g., 0, 5, 10, 50, 100, 500, and 1000 nM) for the desired time period (e.g., 24, 48, or 72 hours).[12]

-

MTT Addition: After the incubation period, add 10 µL of 5 mg/mL 3-[4,5-dimethylthiazol-2-yl]-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 4 hours at 37°C.[12]

-

Solubilization: Carefully remove the culture medium and add 150 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan crystals.[12]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value, the concentration of 17-DMAG that inhibits cell growth by 50%.

Western Blot Analysis

This protocol is a generalized procedure based on multiple studies investigating the effect of 17-DMAG on protein expression.[3][11][17][18]

Caption: Standard workflow for Western blot analysis.

Protocol:

-

Cell Treatment and Lysis: Treat cells with the desired concentrations of 17-DMAG for a specified time. Harvest the cells and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a standard method such as the bicinchoninic acid (BCA) assay.

-

SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with a solution of 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., Akt, p-Akt, HER2, Hsp70, GAPDH) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).

Co-Immunoprecipitation (Co-IP)

This protocol is designed to investigate the interaction between Hsp90 and its client proteins, and how this is affected by 17-DMAG.[12]

Protocol:

-

Cell Lysis: Lyse cells (treated with or without 17-DMAG) in a non-denaturing Co-IP lysis buffer.

-

Pre-clearing: Pre-clear the cell lysates by incubating with protein A/G agarose (B213101) beads to reduce non-specific binding.

-

Immunoprecipitation: Incubate the pre-cleared lysate with a primary antibody against the protein of interest (e.g., anti-Hsp90 or anti-MET) overnight at 4°C with gentle rotation.[12]

-

Immune Complex Capture: Add protein A/G agarose beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C to capture the immune complexes.

-

Washing: Pellet the beads by centrifugation and wash them several times with Co-IP buffer to remove non-specifically bound proteins.

-

Elution: Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies against the expected interacting partners (e.g., probe with anti-MET after pulling down with anti-Hsp90).[12]

Conclusion

This compound is a potent Hsp90 inhibitor with significant anti-tumor activity demonstrated in a wide range of preclinical models and early-phase clinical trials. Its mechanism of action, involving the simultaneous disruption of multiple oncogenic signaling pathways, makes it an attractive candidate for cancer therapy. This technical guide has provided a comprehensive overview of its biological activity, supported by quantitative data, detailed experimental protocols, and visual diagrams to aid researchers and drug development professionals in their understanding and further investigation of this promising therapeutic agent.

References

- 1. Targeted cancer therapy through 17-DMAG as an Hsp90 inhibitor: Overview and current state of the art - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The anti-oncogenic effect of 17-DMAG via the inactivation of HSP90 and MET pathway in osteosarcoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Phase I Trial of 17-Dimethylaminoethylamino-17-Demethoxygeldanamycin (17-DMAG), a Heat Shock Protein Inhibitor, Administered Twice Weekly in Patients with Advanced Malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. HSP90 inhibitor 17-DMAG exerts anticancer effects against gastric cancer cells principally by altering oxidant-antioxidant balance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. ascopubs.org [ascopubs.org]

- 8. aacrjournals.org [aacrjournals.org]

- 9. Discovery and development of heat shock protein 90 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. HSP90 Inhibitor, 17-DMAG, Alone and in Combination with Lapatinib Attenuates Acquired Lapatinib-Resistance in ER-positive, HER2-Overexpressing Breast Cancer Cell Line [mdpi.com]

- 12. The anti-oncogenic effect of 17-DMAG via the inactivation of HSP90 and MET pathway in osteosarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. selleckchem.com [selleckchem.com]

- 14. Phase I Pharmacokinetic and Pharmacodynamic Study of 17-dimethylaminoethylamino-17-demethoxygeldanamycin, an Inhibitor of Heat-Shock Protein 90, in Patients With Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. 17-AAG and 17-DMAG-induced inhibition of cell proliferation through B-Raf downregulation in WT B-Raf-expressing uveal melanoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. A Phase I study of the Heat Shock Protein 90 inhibitor alvespimycin (17-DMAG) given intravenously to patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

17-O-Demethylgeldanamycin (17-DMAG): A Technical Guide to its Target Proteins and Pathways

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

17-O-Demethylgeldanamycin (17-DMAG), a water-soluble analog of the ansamycin (B12435341) antibiotic geldanamycin, is a potent inhibitor of Heat Shock Protein 90 (HSP90).[1][2] HSP90 is a molecular chaperone crucial for the conformational maturation and stability of a wide array of "client" proteins, many of which are integral to oncogenic signaling pathways.[3][4] By binding to the N-terminal ATP-binding pocket of HSP90, 17-DMAG inhibits its intrinsic ATPase activity, leading to the misfolding and subsequent ubiquitin-proteasomal degradation of these client proteins.[3][5] This disruption of multiple survival and proliferation pathways simultaneously underlies the potent anti-tumor activity of 17-DMAG observed in various cancer models. This guide provides an in-depth technical overview of the primary protein targets of 17-DMAG, the signaling pathways it modulates, quantitative data on its activity, and detailed experimental protocols for its study.

Primary Target: Heat Shock Protein 90 (HSP90)

The principal molecular target of 17-DMAG is the highly conserved molecular chaperone, HSP90.[6] 17-DMAG competitively binds to the ATP-binding site in the N-terminal domain of HSP90, thereby inhibiting its essential ATPase activity.[3][5] This inhibition disrupts the HSP90 chaperone cycle, preventing the proper folding and maturation of its client proteins. Consequently, these client proteins become destabilized and are targeted for degradation by the proteasome.[4] A hallmark of HSP90 inhibition by 17-DMAG is the compensatory up-regulation of other heat shock proteins, notably HSP70.[3]

Mechanism of Action at the Molecular Level

The following diagram illustrates the mechanism of HSP90 inhibition by 17-DMAG.

Key Target Proteins and Affected Signaling Pathways

By inhibiting HSP90, 17-DMAG leads to the degradation of a multitude of client proteins, thereby impacting several critical signaling pathways involved in cancer cell proliferation, survival, and angiogenesis.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a central regulator of cell survival, growth, and proliferation. Akt (Protein Kinase B) is a well-established HSP90 client protein.

-

Effect of 17-DMAG: 17-DMAG treatment leads to the dose-dependent degradation of Akt, resulting in the inhibition of downstream signaling.[3][7] This attenuates the pro-survival signals and can induce apoptosis.

MAPK/ERK Signaling Pathway

The MAPK/ERK pathway is crucial for cell proliferation, differentiation, and survival. Key components of this pathway, such as RAF-1 and MEK, are HSP90 client proteins.

-

Effect of 17-DMAG: 17-DMAG causes the degradation of RAF-1, leading to the suppression of the downstream MEK/ERK signaling cascade.[8] This contributes to the anti-proliferative effects of the drug.

NF-κB Signaling Pathway

The NF-κB pathway is a key regulator of inflammation and cell survival, and its constitutive activation is a hallmark of many cancers. IKK (IκB kinase) is an HSP90 client protein.

-

Effect of 17-DMAG: 17-DMAG treatment leads to the degradation of IKK, which in turn prevents the phosphorylation and subsequent degradation of IκBα.[9] This sequesters NF-κB in the cytoplasm, inhibiting its transcriptional activity and promoting apoptosis.[9]

Other Key Client Proteins

In addition to the components of the pathways described above, 17-DMAG affects a range of other crucial oncoproteins, including:

-

HER2 (ErbB2): A receptor tyrosine kinase overexpressed in some breast cancers.[4]

-

EGFR: Epidermal growth factor receptor, another receptor tyrosine kinase.[4]

-

MET: Receptor tyrosine kinase for hepatocyte growth factor.[7]

-

CDK4/6: Cyclin-dependent kinases that regulate the G1-S phase transition of the cell cycle.[10]

-

Survivin: A member of the inhibitor of apoptosis (IAP) family.[5]

-

HIF-1α: Hypoxia-inducible factor 1-alpha, a key regulator of the response to hypoxia.[3]

-

STAT3: Signal transducer and activator of transcription 3, involved in cell growth and apoptosis.[3]

Quantitative Data

The following tables summarize the available quantitative data on the effects of 17-DMAG.

Table 1: In Vitro Anti-proliferative Activity of 17-DMAG

| Cell Line | Cancer Type | IC50 (nM) | Reference(s) |

| MG63 | Osteosarcoma | 74.7 | [7] |

| Saos | Osteosarcoma | 72.7 | [7] |

| HOS | Osteosarcoma | 75.0 | [7] |

| NY | Osteosarcoma | 70.7 | [7] |

| MRC5 | Normal Lung Fibroblast | 828.9 | [7] |

| SKBR3 | Breast Cancer (HER2+) | 24 | [4] |

| BT474 | Breast Cancer (HER2+) | 16 | [4] |

| LR-SKBR3 | Lapatinib-resistant | 619 | [4] |

| LR-BT474 | Lapatinib-resistant | 103 | [4] |

Table 2: Effect of 17-DMAG on Client Protein Levels

| Client Protein | Cell Line | 17-DMAG Concentration | Time (h) | % Reduction (approx.) | Reference(s) |

| p-MET (Y1234) | MG63 | 75 nM | 1 | ~53% | [7] |

| p-MET (Y1234) | MG63 | 75 nM | - | ~80% | [7] |

| Akt | CLL | 1.0 µM | 24 | ~72.5% | [11] |

| IKKα/β | CLL | 100 nM | 24 | Significant decrease | [12] |

| HER2 | Prostate Cancer Xenograft | N/A | 4 | ~97% | [13] |

| AR | Prostate Cancer Xenograft | N/A | 4 | ~80% | [13] |

| Raf-1 | MDA-MB-231 Xenograft | N/A | 4-48 | ~20% | [14] |

Detailed Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to assess the effect of 17-DMAG on cell proliferation.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

96-well plates

-

17-DMAG stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 2 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium and incubate overnight.[1][11]

-

Prepare serial dilutions of 17-DMAG in complete medium from the stock solution.

-

Remove the medium from the wells and add 100 µL of the 17-DMAG dilutions (or vehicle control) to the respective wells.

-

Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).[7][11]

-

Add 10-15 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[7][11]

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[7][11]

-

Measure the absorbance at 540-590 nm using a microplate reader.[11]

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Western Blot Analysis for Client Protein Degradation

This protocol is used to quantify the levels of HSP90 client proteins following 17-DMAG treatment.

Materials:

-

Cancer cell lines

-

6-well plates

-

17-DMAG stock solution

-

Ice-cold PBS

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies against target client proteins (e.g., Akt, HER2, RAF-1) and a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) detection system

Procedure:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of 17-DMAG for the desired time points.

-

Wash the cells twice with ice-cold PBS and lyse them with RIPA buffer.

-

Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.

-

Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Visualize the protein bands using an ECL detection system and quantify the band intensities using densitometry software.

-

Normalize the target protein levels to the loading control.

Immunoprecipitation of HSP90-Client Protein Complexes

This protocol is used to study the interaction between HSP90 and its client proteins and how it is affected by 17-DMAG.

Materials:

-

Cancer cell lines

-

17-DMAG stock solution

-

Lysis buffer (e.g., non-denaturing buffer like Triton X-100 based buffer) with protease and phosphatase inhibitors

-

Primary antibody against HSP90 or a specific client protein

-

Protein A/G agarose (B213101) or magnetic beads

-

Wash buffer

-

Elution buffer (e.g., Laemmli sample buffer or a low pH buffer)

Procedure:

-

Treat cells with 17-DMAG or vehicle control.

-

Lyse the cells in a non-denaturing lysis buffer.

-

Pre-clear the lysate with Protein A/G beads.

-

Incubate the pre-cleared lysate with the primary antibody for 2-4 hours or overnight at 4°C.

-

Add Protein A/G beads to capture the antibody-protein complexes and incubate for another 1-2 hours.

-

Wash the beads several times with wash buffer to remove non-specific binding.

-

Elute the protein complexes from the beads using elution buffer.

-

Analyze the eluted proteins by Western blotting using antibodies against HSP90 and the client protein of interest.

Experimental Workflow Diagram

Conclusion

This compound is a potent HSP90 inhibitor that exerts its anti-tumor effects by inducing the degradation of a wide range of oncogenic client proteins. This leads to the simultaneous disruption of multiple key signaling pathways, including the PI3K/Akt, MAPK/ERK, and NF-κB pathways. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working to further elucidate the mechanisms of 17-DMAG and develop novel HSP90-targeted cancer therapies. Further research focusing on a more systematic quantitative analysis of client protein degradation and the exploration of synergistic combinations with other targeted agents will be crucial for advancing the clinical potential of 17-DMAG and other HSP90 inhibitors.

References

- 1. Quantitative proteomics reveals that Hsp90 inhibition preferentially targets kinases and the DNA damage response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery and development of heat shock protein 90 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. HSP90 inhibitor 17-DMAG exerts anticancer effects against gastric cancer cells principally by altering oxidant-antioxidant balance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. selleckchem.com [selleckchem.com]

- 7. The anti-oncogenic effect of 17-DMAG via the inactivation of HSP90 and MET pathway in osteosarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 17-AAG and 17-DMAG-induced inhibition of cell proliferation through B-Raf downregulation in WT B-Raf-expressing uveal melanoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Combined effects of 17-DMAG and TNF on cells through a mechanism related to the NF-kappaB pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The anti-oncogenic effect of 17-DMAG via the inactivation of HSP90 and MET pathway in osteosarcoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. 17-DMAG targets the nuclear factor-κB family of proteins to induce apoptosis in chronic lymphocytic leukemia: clinical implications of HSP90 inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 17-Allylamino-17-demethoxygeldanamycin induces the degradation of androgen receptor and HER-2/neu and inhibits the growth of prostate cancer xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Pharmacokinetics and pharmacodynamics of 17-demethoxy 17-[[(2-dimethylamino)ethyl]amino]geldanamycin (17DMAG, NSC 707545) in C.B-17 SCID mice bearing MDA-MB-231 human breast cancer xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]

The In Vitro Cytotoxicity of 17-O-Demethylgeldanamycin: A Technical Guide

An In-depth Examination of the Preclinical Efficacy and Mechanism of Action of the Hsp90 Inhibitor, 17-DMAG, for Researchers, Scientists, and Drug Development Professionals.

Introduction

17-O-Demethylgeldanamycin (17-DMAG) is a water-soluble, semi-synthetic analog of geldanamycin, a natural product that inhibits Heat Shock Protein 90 (Hsp90).[1][2] Hsp90 is a molecular chaperone essential for the stability and function of numerous client proteins, many of which are critical for cancer cell growth, survival, and proliferation.[3][4] By inhibiting the ATPase activity of Hsp90, 17-DMAG leads to the proteasomal degradation of these client proteins, disrupting multiple oncogenic signaling pathways simultaneously.[1][5] This guide provides a comprehensive overview of the in vitro cytotoxicity of 17-DMAG, detailing its mechanism of action, summarizing its activity across various cancer cell lines, and providing detailed experimental protocols for its evaluation.

Data Presentation: In Vitro Potency of 17-DMAG

The cytotoxic and anti-proliferative activity of 17-DMAG has been evaluated in a wide range of cancer cell lines. The half-maximal inhibitory concentration (IC50) and growth inhibition (GI50) values are summarized below. These values demonstrate the potent and broad-spectrum anti-cancer activity of 17-DMAG.

| Cell Line | Cancer Type | Assay Type | IC50/GI50 (nM) | Reference |

| MG63 | Osteosarcoma | Proliferation Assay | 74.7 | [6][7] |

| Saos | Osteosarcoma | Proliferation Assay | 72.7 | [6][7] |

| HOS | Osteosarcoma | Proliferation Assay | 75 | [6][7] |

| NY | Osteosarcoma | Proliferation Assay | 70.7 | [6][7] |

| MRC5 | Normal Lung Fibroblast | Proliferation Assay | 828.9 | [6][7] |

| SKBR3 | Breast Cancer (HER2+) | Growth Inhibition (GI50) | 29 | [8] |

| SKOV3 | Ovarian Cancer (HER2+) | Growth Inhibition (GI50) | 32 | [8] |

| MDA-MB-231 | Breast Cancer (Triple-Negative) | Her2 Degradation | 4.5 | [8] |

| A2058 | Melanoma | MTT Assay | 2.1 | [8] |

| AGS | Gastric Cancer | MTT Assay | 16,000 | [8] |

| MCF-7 | Breast Cancer (ER+) | Growth Inhibition (GI50) | <2,000 | [9] |

| SKBR-3 | Breast Cancer (HER2+) | Growth Inhibition (GI50) | <2,000 | [9] |

| MDA-MB-231 | Breast Cancer (Triple-Negative) | Growth Inhibition (GI50) | ≤1,000 | [9] |

Mechanism of Action and Signaling Pathways

17-DMAG exerts its cytotoxic effects by inhibiting Hsp90, which in turn leads to the degradation of a multitude of client proteins involved in key signaling pathways. This disruption of cellular homeostasis ultimately results in cell cycle arrest and apoptosis.[6][7]

Hsp90 Inhibition and Client Protein Degradation

The primary mechanism of action of 17-DMAG is the competitive inhibition of the ATP binding pocket in the N-terminus of Hsp90.[2] This prevents the chaperone from adopting its active conformation, leading to the misfolding and subsequent ubiquitination and proteasomal degradation of its client proteins.[4] A compensatory upregulation of Hsp70 is a well-established biomarker of Hsp90 inhibition.[10]

Caption: Hsp90 Inhibition by 17-DMAG.

Induction of Apoptosis

17-DMAG is a potent inducer of apoptosis in cancer cells. This programmed cell death is triggered through both the intrinsic (mitochondrial) and extrinsic pathways. Inhibition of Hsp90 leads to the downregulation of anti-apoptotic proteins (e.g., Bcl-2) and the degradation of survival kinases like Akt, thereby promoting the activation of caspases.[11][12] In some contexts, the induction of apoptosis by 17-DMAG is dependent on functional p53.[13]

Caption: Apoptosis Induction by 17-DMAG.

Modulation of MET and NF-κB Signaling

17-DMAG has been shown to specifically target key oncogenic pathways. In osteosarcoma, it inhibits the MET signaling pathway by promoting the ubiquitination and degradation of the MET receptor tyrosine kinase, an Hsp90 client protein.[6][7] In chronic lymphocytic leukemia (CLL), 17-DMAG targets the NF-κB pathway by causing the degradation of IKKα and IKKβ, key kinases that activate NF-κB.[11]

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. kumc.edu [kumc.edu]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. The anti-oncogenic effect of 17-DMAG via the inactivation of HSP90 and MET pathway in osteosarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. selleckchem.com [selleckchem.com]

- 9. benchchem.com [benchchem.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. 17-DMAG targets the nuclear factor-κB family of proteins to induce apoptosis in chronic lymphocytic leukemia: clinical implications of HSP90 inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 12. HSP90 inhibitor 17-DMAG exerts anticancer effects against gastric cancer cells principally by altering oxidant-antioxidant balance - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Inhibition of Hsp90 via 17-DMAG induces apoptosis in a p53-dependent manner to prevent medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]

The HSP90 Inhibitor 17-O-Demethylgeldanamycin (17-DMAG): A Technical Overview of its Anti-Cancer Effects

An In-Depth Guide for Researchers and Drug Development Professionals

Abstract

17-O-Demethylgeldanamycin (17-DMAG), a water-soluble, semi-synthetic derivative of geldanamycin, is a potent inhibitor of Heat Shock Protein 90 (Hsp90).[1][2][3] Hsp90 is a molecular chaperone crucial for the stability and function of numerous client proteins, many of which are integral to oncogenic signaling pathways that drive tumor proliferation, survival, and metastasis.[1][3][4] By inhibiting Hsp90's ATPase activity, 17-DMAG leads to the misfolding and subsequent proteasomal degradation of these client proteins, thereby disrupting multiple cancer-promoting pathways simultaneously.[2][4][5] This technical guide provides a comprehensive overview of the effects of 17-DMAG on various cancer cell lines, detailing its mechanism of action, impact on key signaling pathways, and efficacy in inhibiting cancer cell proliferation and inducing apoptosis. This document also includes detailed experimental protocols and quantitative data to support further research and development of 17-DMAG as a potential anti-cancer therapeutic.

Mechanism of Action

17-DMAG exerts its anti-cancer effects primarily through the inhibition of Hsp90.[1] It binds to the N-terminal ATP-binding pocket of Hsp90, competitively inhibiting its essential ATPase activity.[6][7][8][9] This disruption of the Hsp90 chaperone cycle leads to the destabilization and subsequent degradation of a wide array of Hsp90 client proteins.[4][5] Many of these client proteins are key oncogenic drivers, including receptor tyrosine kinases, signaling kinases, and transcription factors.[4][10] The degradation of these proteins disrupts critical signaling pathways involved in cell growth, proliferation, and survival.[5][10] A hallmark of Hsp90 inhibition by 17-DMAG is the compensatory induction of Hsp70.[5][8][10]

In addition to its canonical role in Hsp90 inhibition, 17-DMAG has also been shown to exert its cytotoxic effects through the generation of reactive oxygen species (ROS), representing a non-canonical pathway of its anti-cancer activity.[6]

Effects on Cancer Cell Lines: Quantitative Data

17-DMAG has demonstrated potent anti-proliferative effects across a wide range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values vary depending on the cell line and the duration of exposure.

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| MG63 | Osteosarcoma | 74.7 | [11] |

| Saos | Osteosarcoma | 72.7 | [11] |

| HOS | Osteosarcoma | 75 | [11] |

| NY | Osteosarcoma | 70.7 | [11] |

| MRC5 | Normal Lung Fibroblast | 828.9 | [11] |

| SKBR3 | Breast Cancer (HER2+) | 29 (GI50) | [8] |

| SKOV3 | Ovarian Cancer (HER2+) | 32 (GI50) | [8] |

| Human Hsp90 | Cell-free assay | 62 | [8] |

Impact on Key Signaling Pathways

By promoting the degradation of its client proteins, 17-DMAG significantly impacts multiple oncogenic signaling pathways.

MET Signaling Pathway

In osteosarcoma cells, 17-DMAG has been shown to inhibit the MET signaling pathway.[11] Treatment with 17-DMAG leads to the ubiquitination and subsequent degradation of the MET receptor tyrosine kinase.[11] This, in turn, reduces the phosphorylation of MET and downstream effectors such as PI3K and Akt, ultimately inhibiting cell proliferation and inducing apoptosis.[11]

HER2 and Downstream Pathways (Akt, ERK)

HER2 (ErbB2) is a well-established Hsp90 client protein and a key driver in certain breast cancers.[12] 17-DMAG treatment leads to the degradation of HER2, thereby inhibiting downstream signaling through the PI3K/Akt and RAF/MEK/ERK pathways.[13][14] This has been shown to be effective in both lapatinib-sensitive and -resistant HER2-overexpressing breast cancer cell lines.[13]

Effects on Cell Cycle and Apoptosis

A consistent finding across multiple studies is the ability of 17-DMAG to induce cell cycle arrest and apoptosis in cancer cells.

Cell Cycle Arrest

Treatment with 17-DMAG has been observed to cause cell cycle arrest, most notably at the G2/M phase.[11] This effect is often associated with the downregulation of key cell cycle regulatory proteins that are Hsp90 clients, such as CDK4.[10][15]

Induction of Apoptosis

17-DMAG is a potent inducer of apoptosis in a variety of cancer cell lines.[6][11] The pro-apoptotic effects are mediated through multiple mechanisms, including the activation of caspases (caspase-3, -8, and -9) and the cleavage of PARP.[6] Furthermore, 17-DMAG can modulate the expression of Bcl-2 family proteins, leading to a decrease in anti-apoptotic members and promoting the mitochondrial pathway of apoptosis.[2] In some contexts, the induction of apoptosis by 17-DMAG has been shown to be p53-dependent.[16]

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to assess the effects of 17-DMAG on cancer cell lines.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of 17-DMAG.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of 17-DMAG (e.g., 0-1000 nM) for the desired time period (e.g., 24, 48, or 72 hours).[8] Include a vehicle control (e.g., DMSO).

-

MTT Addition: After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Western Blot Analysis for Hsp90 Client Protein Degradation

This protocol is used to detect changes in the expression levels of Hsp90 client proteins following 17-DMAG treatment.[4][17]

-

Cell Treatment and Lysis: Treat cells with the desired concentrations of 17-DMAG for a specified time. After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[18]

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.[18]

-

SDS-PAGE and Protein Transfer: Normalize protein concentrations and prepare samples with Laemmli buffer.[18] Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[17]

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.[17] Incubate the membrane with primary antibodies against the target proteins (e.g., HER2, Akt, p-Akt, ERK, p-ERK, MET, Hsp70) and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.[17]

-

Secondary Antibody Incubation and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[17] Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[18]

-

Densitometric Analysis: Quantify the band intensities using image analysis software and normalize to the loading control.

Apoptosis Assay (Annexin V and Propidium (B1200493) Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[19]

-

Cell Treatment: Treat cells with 17-DMAG for the desired time to induce apoptosis.

-

Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.[20]

-

Resuspension: Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.[20]

-

Staining: Add 5 µL of FITC-conjugated Annexin V and 1 µL of propidium iodide (PI) working solution to 100 µL of the cell suspension.[20]

-

Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[20]

-

Flow Cytometry Analysis: Add 400 µL of 1X binding buffer to each sample and analyze immediately by flow cytometry. Viable cells are Annexin V-negative and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V-positive and PI-positive.

Conclusion

This compound is a potent Hsp90 inhibitor with significant anti-cancer activity across a broad range of cancer cell lines. Its ability to simultaneously disrupt multiple oncogenic signaling pathways through the degradation of key Hsp90 client proteins underscores its therapeutic potential. The induction of cell cycle arrest and apoptosis further contributes to its efficacy. The data and protocols presented in this technical guide provide a solid foundation for researchers and drug development professionals to further investigate and harness the anti-cancer properties of 17-DMAG. Future studies should continue to explore its efficacy in combination therapies and its potential in overcoming drug resistance.

References

- 1. Targeted cancer therapy through 17-DMAG as an Hsp90 inhibitor: Overview and current state of the art - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effects of 17-DMAG on diffuse large B-cell lymphoma cell apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 17-DMAG induces heat shock protein 90 functional impairment in human bladder cancer cells: knocking down the hallmark traits of malignancy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. aacrjournals.org [aacrjournals.org]

- 6. HSP90 inhibitor 17-DMAG exerts anticancer effects against gastric cancer cells principally by altering oxidant-antioxidant balance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. selleckchem.com [selleckchem.com]

- 9. oncotarget.com [oncotarget.com]

- 10. aacrjournals.org [aacrjournals.org]

- 11. The anti-oncogenic effect of 17-DMAG via the inactivation of HSP90 and MET pathway in osteosarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. aacrjournals.org [aacrjournals.org]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. 17-Allylamino-17-demethoxygeldanamycin induces downregulation of critical Hsp90 protein clients and results in cell cycle arrest and apoptosis of human urinary bladder cancer cells - ProQuest [proquest.com]

- 16. pnas.org [pnas.org]

- 17. benchchem.com [benchchem.com]

- 18. benchchem.com [benchchem.com]

- 19. researchgate.net [researchgate.net]

- 20. kumc.edu [kumc.edu]

A Technical Guide to the Structural Analysis of 17-O-Demethylgeldanamycin

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the structural analysis of 17-O-Demethylgeldanamycin (17-O-DMG), a crucial biosynthetic precursor to the potent Hsp90 inhibitor, geldanamycin (B1684428).[1] Understanding the intricate structural features of 17-O-DMG is paramount for the rational design and semi-synthesis of novel geldanamycin analogues with improved therapeutic profiles for anticancer therapy.[1][2] This guide will delve into the key experimental techniques used to elucidate its structure, its interaction with its primary molecular target, Hsp90, and the consequential impact on cellular signaling pathways.

Structural Elucidation: A Multi-faceted Approach

The determination of the three-dimensional structure of this compound and its derivatives relies on a combination of powerful analytical techniques, primarily X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy, complemented by mass spectrometry.

X-ray crystallography provides high-resolution data on the solid-state conformation of molecules. The crystal structure of a derivative, 17-desmethoxy-17-N,N-dimethylaminoethylamino-geldanamycin (17-DMAG), in complex with the N-terminal domain of human Hsp90α has been solved at a resolution of 1.75 Å (PDB ID: 1OSF).[3] This structure reveals crucial insights into the binding mode of geldanamycin derivatives.

Key Structural Features from Crystallographic Data of the Hsp90-17-DMAG Complex:

| Feature | Description |

| Binding Pocket | 17-DMAG binds to the ATP-binding pocket located in the N-terminal domain of Hsp90.[4] |

| Amide Bond Conformation | Upon binding, the macrocycle amide bond undergoes a significant conformational change from trans to cis.[3] |

| Key Interactions | The structure reveals specific hydrogen bonds and van der Waals interactions between the ligand and amino acid residues of the Hsp90 binding pocket. |

| 17-Substituent Orientation | The dimethylaminoethyl moiety at the C17 position points into the solvent, suggesting potential for modification to improve pharmacokinetic properties.[3] |

Experimental Protocol: X-ray Crystallography of Protein-Ligand Complexes

A generalized protocol for obtaining the crystal structure of a geldanamycin derivative in complex with Hsp90 is as follows:

NMR spectroscopy is instrumental in determining the solution-state structure and dynamics of this compound and its analogues. Both one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments are employed for complete structural elucidation and assignment of all proton and carbon signals.

NMR Data for a Geldanamycin Analogue

The following table presents representative ¹H and ¹³C NMR data for a geldanamycin analogue, 11-methoxy-17-formyl-17-demethoxy-18-O-21-O-dihydrogeldanamycin, which showcases the type of data obtained.[1]

| Position | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm, J in Hz) |

| 1 | 184.2 | - |

| 2 | 126.3 | 6.58 (d, 10.0) |

| 3 | 138.1 | 7.21 (d, 10.0) |

| 4 | 108.7 | - |

| 5 | 155.9 | - |

| 6 | 120.9 | 5.81 (s) |

| 7 | 169.1 | - |

| ... | ... | ... |

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve a few milligrams of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Data Acquisition: Acquire a series of 1D and 2D NMR spectra on a high-field NMR spectrometer (e.g., 500 MHz or higher).

-

Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, and baseline correction.

-

Spectral Analysis: Assign the proton and carbon signals through the interpretation of chemical shifts, coupling constants, and cross-peaks in 2D spectra.

Mass spectrometry (MS) is used to determine the molecular weight of this compound and its derivatives and to confirm their elemental composition. High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-MS), is particularly valuable.

Experimental Protocol: LC-MS/MS for Plasma Analysis

A method for the quantitative determination of 17-DMAG in human plasma has been developed, providing a framework for pharmacokinetic studies.[5]

-

Sample Pretreatment: Perform a one-step liquid-liquid extraction of plasma samples (0.5 mL) with ethyl acetate.[5][6]

-

Chromatographic Separation: Inject the extracted sample onto a C18 reverse-phase HPLC column (e.g., 75 mm x 2.1 mm, 3.5 µm particle size).[5] Use a mobile phase such as 55% methanol (B129727) in water with formic acid.[5]

-

Mass Spectrometric Detection: Monitor the column effluent using a mass spectrometer with positive electrospray ionization (ESI+).[5]

Interaction with Hsp90 and Downstream Signaling

This compound and its derivatives exert their biological effects by binding to Heat shock protein 90 (Hsp90), a molecular chaperone crucial for the stability and function of numerous client proteins, many of which are involved in oncogenic signaling pathways.[2][4]

Mechanism of Action:

The binding of geldanamycin derivatives to the N-terminal ATP-binding site of Hsp90 inhibits its chaperone function.[4] This leads to the misfolding, ubiquitination, and subsequent proteasomal degradation of Hsp90 client proteins.[4][7]

Affected Signaling Pathways:

The inhibition of Hsp90 by compounds like 17-allylamino-17-demethoxygeldanamycin (B10781263) (17-AAG) and 17-DMAG disrupts several critical signaling pathways in cancer cells, including:

-

PI3K/Akt Pathway: Degradation of Akt kinase.[9]

-

Tyrosine Kinase Receptors: Degradation of receptors like p185erbB2 (Her2).[8]

-

Cell Cycle Regulation: Down-regulation of proteins like CDK4.[10]

-

Apoptosis Regulation: Destabilization of mutant p53.[8]

Synthesis of Derivatives

The chemical structure of geldanamycin, particularly the C17 methoxy (B1213986) group, is amenable to nucleophilic substitution, allowing for the synthesis of a wide array of derivatives with potentially improved pharmacological properties, such as increased water solubility and reduced hepatotoxicity.[2][11]

General Synthetic Protocol for 17-Substituted-17-demethoxygeldanamycins:

As an example, 17-(tryptamine)-17-demethoxygeldanamycin can be synthesized by reacting geldanamycin with tryptamine (B22526) in dichloromethane at room temperature.[12] This straightforward synthetic route allows for the generation of diverse libraries of analogues for structure-activity relationship (SAR) studies.[10]

Conclusion

The structural analysis of this compound and its derivatives is a critical component of the ongoing effort to develop clinically viable Hsp90 inhibitors. Through the combined application of X-ray crystallography, NMR spectroscopy, and mass spectrometry, a detailed understanding of their three-dimensional structure and conformational dynamics is achieved. This structural knowledge, coupled with insights into their binding mode with Hsp90 and the resulting impact on oncogenic signaling pathways, provides a robust foundation for the design of next-generation anticancer agents with enhanced efficacy and safety profiles.

References

- 1. researchgate.net [researchgate.net]

- 2. Geldanamycin and its derivatives as Hsp90 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Crystal structure and molecular modeling of 17-DMAG in complex with human Hsp90 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. hmsom.elsevierpure.com [hmsom.elsevierpure.com]

- 7. Hsp90 inhibitor 17-allylamino-17-demethoxygeldanamycin inhibits the proliferation of ARPE-19 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The benzoquinone ansamycin 17-allylamino-17-demethoxygeldanamycin binds to HSP90 and shares important biologic activities with geldanamycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Antiangiogenic properties of 17-(dimethylaminoethylamino)-17-demethoxygeldanamycin: an orally bioavailable heat shock protein 90 modulator - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Design, synthesis and biological evaluation of 17-arylmethylamine-17-demethoxygeldanamycin derivatives as potent Hsp90 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Geldanamycin, a Naturally Occurring Inhibitor of Hsp90 and a Lead Compound for Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to Early-Stage Research on 17-O-Demethylgeldanamycin (17-DMAG)

For Researchers, Scientists, and Drug Development Professionals

Core Concepts: Introduction to 17-DMAG

17-O-Demethylgeldanamycin (17-DMAG), also known as alvespimycin (B136294), is a semi-synthetic, water-soluble derivative of the ansamycin (B12435341) antibiotic geldanamycin.[1] It functions as a potent inhibitor of Heat Shock Protein 90 (HSP90), a molecular chaperone crucial for the conformational maturation and stability of numerous client proteins involved in cell growth, proliferation, and survival.[2][3] By binding to the N-terminal ATP-binding pocket of HSP90, 17-DMAG competitively inhibits its ATPase activity, leading to the misfolding and subsequent proteasomal degradation of HSP90 client proteins.[3][4] This disruption of multiple oncogenic signaling pathways simultaneously makes HSP90 an attractive target for cancer therapy, and 17-DMAG has been investigated in numerous preclinical and clinical studies for its anti-tumor activity.[1][5] Compared to its predecessor, 17-AAG, 17-DMAG exhibits superior pharmaceutical properties, including increased water solubility and oral bioavailability.[6]

Mechanism of Action: Targeting the HSP90 Chaperone Machinery

The primary mechanism of action of 17-DMAG is the inhibition of HSP90's intrinsic ATPase activity.[4] This inhibition disrupts the HSP90 chaperone cycle, leading to the destabilization and subsequent degradation of a wide array of "client" proteins. Many of these client proteins are oncoproteins that are critical for tumor progression. The degradation of these proteins disrupts multiple signaling pathways essential for cancer cell survival and proliferation.

A key consequence of HSP90 inhibition by 17-DMAG is the compensatory induction of other heat shock proteins, notably HSP70.[3][4] This is often used as a biomarker for target engagement in preclinical and clinical studies.

Signaling Pathways Affected by 17-DMAG

17-DMAG's inhibition of HSP90 leads to the degradation of a multitude of client proteins, thereby affecting several critical signaling pathways implicated in cancer.

Quantitative Preclinical Data

In Vitro Efficacy: IC50 Values

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of 17-DMAG in various cancer cell lines.

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| MG63 | Osteosarcoma | 74.7 | [2] |

| Saos | Osteosarcoma | 72.7 | [2] |

| HOS | Osteosarcoma | 75 | [2] |

| NY | Osteosarcoma | 70.7 | [2] |

| MRC5 | Normal Lung Fibroblast | 828.9 | [2] |

| SKBr3 | Breast Cancer | 24 | [7] |

| BT474 | Breast Cancer | 16 | [7] |

| LR-SKBR3 (Lapatinib-resistant) | Breast Cancer | 619 | [7] |

| LR-BT474 (Lapatinib-resistant) | Breast Cancer | 103 | [7] |

In Vivo Efficacy: Tumor Growth Inhibition

Preclinical studies in mouse xenograft models have demonstrated the anti-tumor efficacy of 17-DMAG.

| Tumor Model | Dosing Regimen | Outcome | Reference |

| AGS (Gastric Cancer) Xenograft | 10 mg/kg, i.p., 3 times/week for 4 weeks | Significant reduction in tumor volume and weight | [4] |

| MG63 (Osteosarcoma) Xenograft | Not specified | Significantly smaller tumor size and weight | [2] |

| Huh7 (Hepatocellular Carcinoma) Xenograft | 25 mg/kg, 3 times/week | Reduced tumor growth | [8] |

Preclinical Pharmacokinetics in Mice

Pharmacokinetic studies in mice provide essential information on the absorption, distribution, metabolism, and excretion (ADME) of 17-DMAG.

| Parameter | Value | Dosing | Mouse Strain | Reference |

| Cmax | 18-24.2 µg/mL | 75 mg/kg, i.v. | CD2F1 | [9] |

| Bioavailability (oral) | ~50% | Not specified | Not specified | [6] |

Clinical Research Data

Phase I Clinical Trial Results

Phase I clinical trials have been conducted to evaluate the safety, tolerability, maximum tolerated dose (MTD), and pharmacokinetics of 17-DMAG in patients with advanced solid tumors.

| Study | Dosing Schedule | MTD | Dose-Limiting Toxicities (DLTs) | Clinical Activity | Reference |

| NCT00345152 | Twice weekly i.v. | 21 mg/m²/day | Peripheral neuropathy, renal dysfunction | 9 patients with stable disease | [1] |

| NCT00350278 | Weekly i.v. | 80 mg/m² | Fatigue, diarrhea, dehydration, hypotension, AST rise (at 106 mg/m²) | 1 complete response (prostate cancer), 1 partial response (melanoma), stable disease in others | [5][10][11][12] |

| NCT00251143 | Daily for 5 days | Not specified | Pneumonitis | Not specified | [13] |

Clinical Pharmacokinetics in Humans

| Parameter | Value | Dosing Schedule | Reference |

| Half-life (t½) | 9.9 to 54.1 hours | Twice weekly i.v. | [1] |

| Clearance (CL) | 10.2 ± 5.0 L/h/m² | Twice weekly i.v. at MTD | [1] |

| Cmax (at MTD) | 499 ± 274 ng/mL | Twice weekly i.v. at MTD | [1] |

| Half-life (t½) | 24.6 ± 8.6 hours | Weekly i.v. | [10] |

| Clearance (CL) | 8.4 L/h | Not specified | [6] |